

2-Cyano-4-phenylpyridine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyano-4-phenylpyridine

Cat. No.: B103480

[Get Quote](#)

An In-depth Technical Guide to 2-Cyano-4-phenylpyridine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **2-Cyano-4-phenylpyridine**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

2-Cyano-4-phenylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a cyano group at the 2-position and a phenyl group at the 4-position.

Identifier	Value
IUPAC Name	4-phenylpyridine-2-carbonitrile
Synonyms	2-Cyano-4-phenylpyridine
CAS Number	18714-16-4
Molecular Formula	C ₁₂ H ₈ N ₂ ^[1]
SMILES	N#Cc1cc(ccn1)-c2ccccc2
InChI	1S/C12H8N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H ^[1]
InChIKey	TXLIXBIWJYFNR-UHFFFAOYSA-N ^[1]

Physicochemical Properties

The compound is a solid at room temperature. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
Molecular Weight	180.21 g/mol	
Monoisotopic Mass	180.06874 Da	[1]
Appearance	Solid	
Melting Point	97-101 °C	
Assay Purity	97%	
Predicted XlogP	2.5	[1]

Spectroscopic Data

Detailed experimental spectra for **2-Cyano-4-phenylpyridine** are not widely published. However, the expected spectral characteristics can be inferred from data on its constituent functional groups and related cyanopyridine isomers.[\[2\]](#)

Spectroscopy	Expected Features
¹ H NMR	Aromatic protons on the pyridine and phenyl rings are expected in the δ 7.0-9.0 ppm range. The specific chemical shifts and coupling constants would be influenced by the positions of the substituents.
¹³ C NMR	Aromatic carbons would appear in the δ 120-160 ppm range. The carbon of the cyano group (C≡N) is typically found further downfield, around δ 117-118 ppm. The carbon attached to the nitrogen in the pyridine ring and the carbon attached to the cyano group would also have distinct chemical shifts. [2]
IR Spectroscopy	A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2200-2250 cm^{-1} . Absorptions for C=C and C=N stretching from the aromatic rings would appear in the 1400-1600 cm^{-1} region. C-H stretching from the aromatic rings would be observed around 3000-3100 cm^{-1} . [2]
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ would be observed at $m/z \approx 180.07$. Common adducts such as $[\text{M}+\text{H}]^+$ ($m/z \approx 181.08$) and $[\text{M}+\text{Na}]^+$ ($m/z \approx 203.06$) are also predicted. [1]

Synthesis and Reactivity

Synthesis Protocols

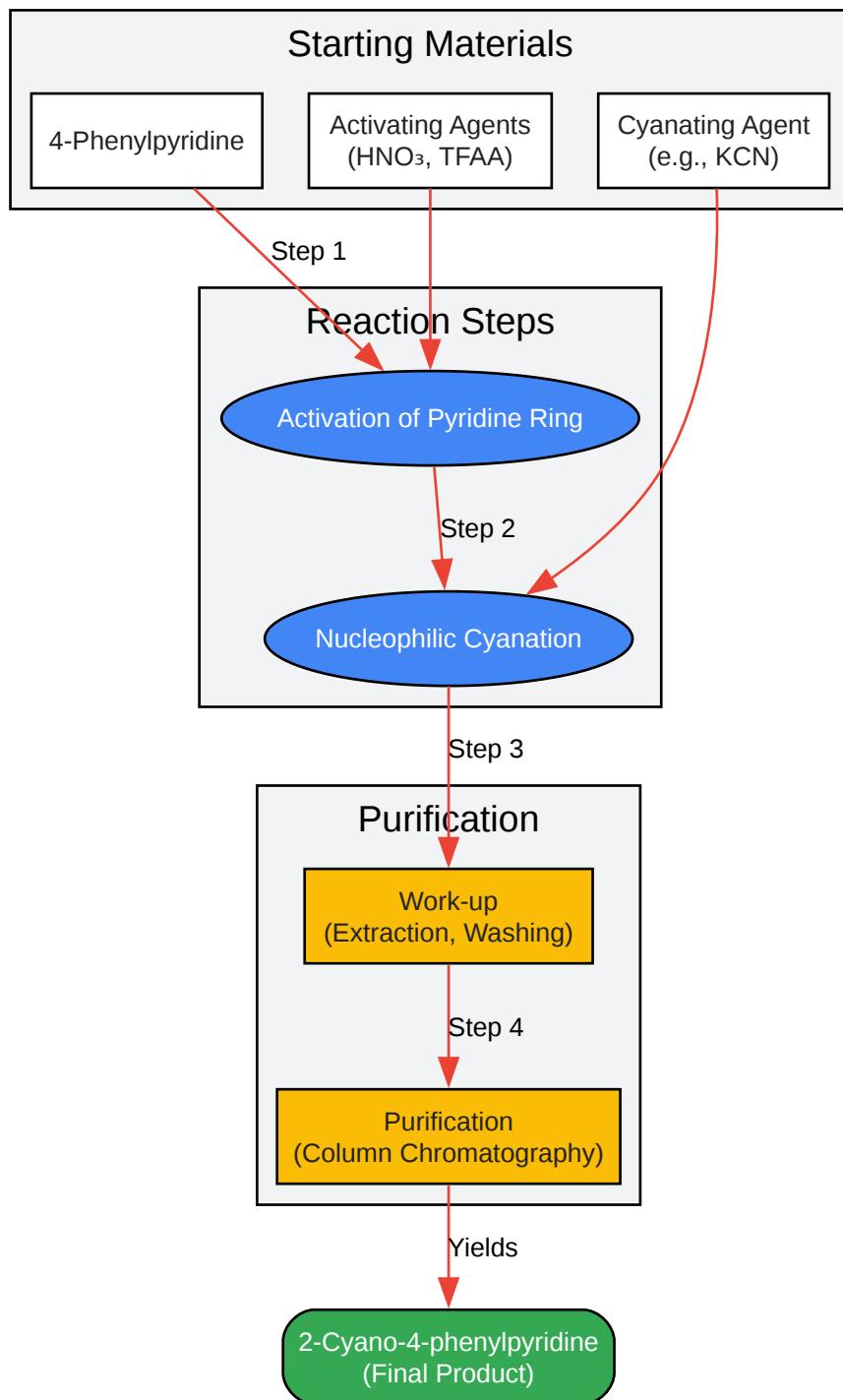
The synthesis of cyanopyridines can be achieved through several routes. A common and direct method is the cyanation of pyridines.

Experimental Protocol: Direct Cyanation of Pyridine Derivatives[\[3\]](#)

This protocol is a general method for the synthesis of 2-cyanopyridines and can be adapted for 4-phenylpyridine.

- Activation of Pyridine: The pyridine substrate (e.g., 4-phenylpyridine) is first treated with concentrated nitric acid and trifluoroacetic anhydride (TFAA). This step activates the pyridine ring for nucleophilic attack.
- Cyanation: An aqueous solution of potassium cyanide (KCN) or sodium cyanide (NaCN) is added to the activated pyridine intermediate.
- Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to facilitate the displacement and formation of the 2-cyano derivative.
- Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-cyanopyridine derivative.

General Synthesis Workflow for 2-Cyano-4-phenylpyridine

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **2-Cyano-4-phenylpyridine**.

Chemical Reactivity

The reactivity of **2-Cyano-4-phenylpyridine** is governed by its functional groups:

- Cyano Group: The nitrile can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine. The electron-withdrawing nature of the cyano group influences the reactivity of the pyridine ring.
- Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various substitution reactions.
- Phenyl Group: The phenyl substituent can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing pyridine ring.

Applications in Research and Development

Cyanopyridine derivatives are valuable intermediates in organic synthesis.^[3]

- Pharmaceuticals: They are precursors for a wide range of biologically active molecules, including inhibitors of enzymes like IKK-β.^[4] The 2-aminopyridine scaffold, accessible from cyanopyridines, is present in numerous drugs.^[5]
- Bioconjugation: 2-cyanopyridine derivatives with electron-withdrawing groups have been shown to react efficiently and selectively with N-terminal cysteine residues in peptides under mild, aqueous conditions, enabling bioconjugation and even peptide bond cleavage.^[6]
- Materials Science: Phenylpyridine derivatives are crucial ligands in the synthesis of organometallic complexes, such as those involving iridium(III), which are used in the development of highly fluorescent materials for organic light-emitting diodes (OLEDs).^{[7][8]}

Safety and Handling

2-Cyano-4-phenylpyridine is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Class	GHS Codes	Precautionary Statements
Acute Toxicity, Oral (Category 3)	H301 (Toxic if swallowed)	P264, P270, P301+P310
Skin Irritation (Category 2)	H315 (Causes skin irritation)	P280, P302+P352
Serious Eye Damage (Category 1)	H318 (Causes serious eye damage)	P280, P305+P351+P338+P310
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System	H335 (May cause respiratory irritation)	P261, P271

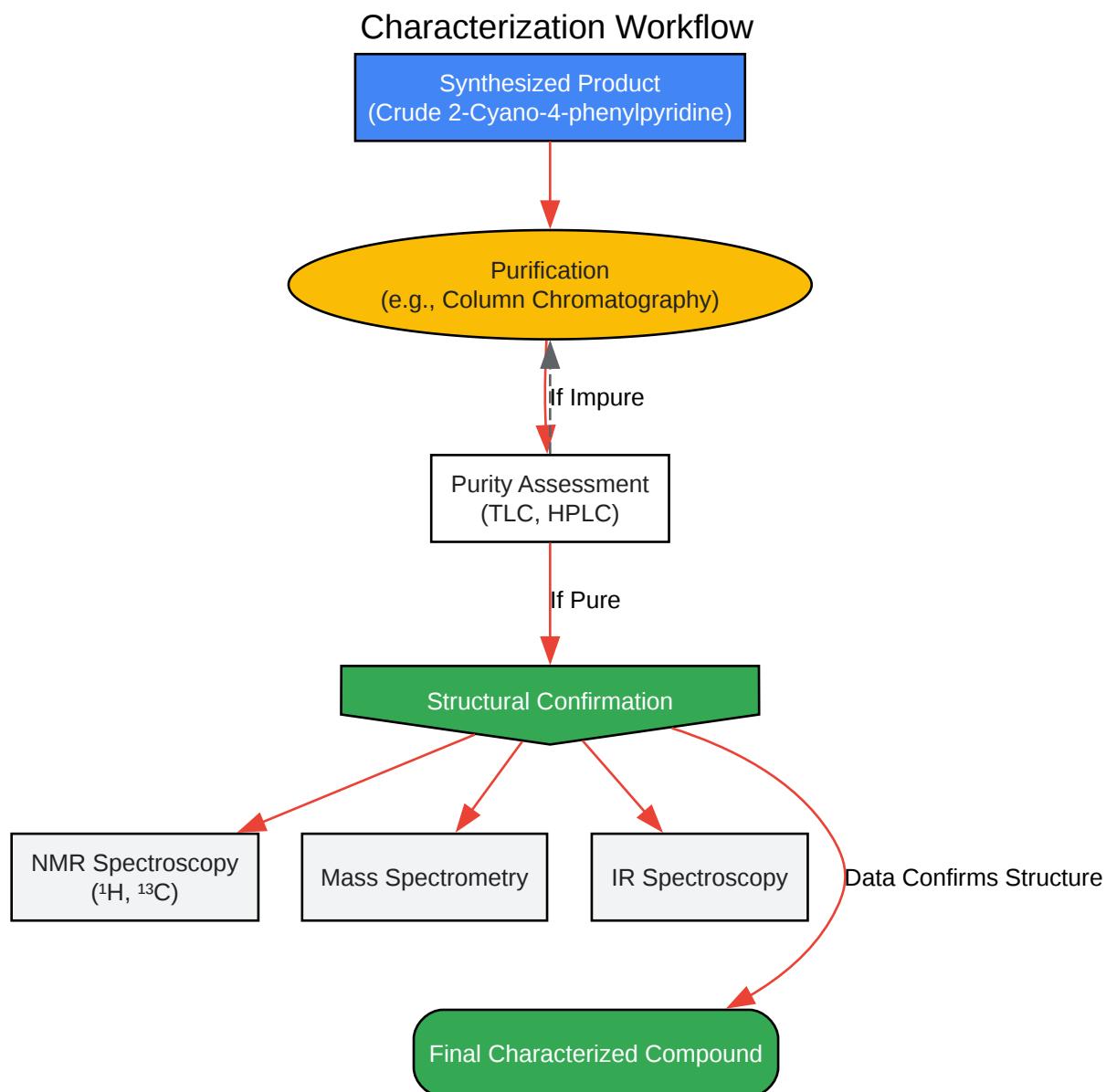
Data from Sigma-Aldrich for 4-Phenylpyridine-2-carbonitrile, 97%

Handling Recommendations:

- Use in a well-ventilated area or under a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields or a face shield, and a lab coat.
- Avoid formation of dust and aerosols.[\[9\]](#)
- Keep away from strong oxidizing agents and strong acids.[\[9\]](#)[\[10\]](#)

First Aid Measures:

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[\[11\]](#)
- In Case of Skin Contact: Wash off with soap and plenty of water.[\[9\]](#)
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
- If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: Standard workflow for the characterization of **2-Cyano-4-phenylpyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2-cyano-4-phenylpyridine (C12H8N2) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]
- 8. Utilisation of in situ formed cyano-bridged coordination polymers as precursors of supported Ir–Ni alloy nanoparticles with precisely controlled compo ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02386B [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. fishersci.com [fishersci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- To cite this document: BenchChem. [2-Cyano-4-phenylpyridine chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103480#2-cyano-4-phenylpyridine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com